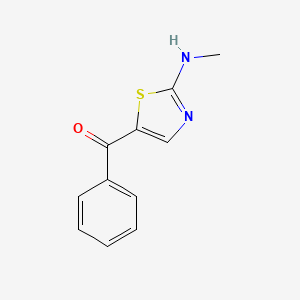

5-benzoyl-N-methyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(methylamino)-1,3-thiazol-5-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-12-11-13-7-9(15-11)10(14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIORWSBZIKYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzoyl N Methyl 1,3 Thiazol 2 Amine and Analogues

Foundational Synthetic Strategies for 2-Amino-1,3-thiazoles

The preparation of 2-amino-1,3-thiazoles relies on several robust and versatile synthetic methods. These strategies typically involve the formation of the thiazole (B1198619) ring from acyclic precursors through condensation and cyclization reactions.

The Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most widely used methods for constructing the thiazole nucleus. wikipedia.org This reaction involves the condensation of an α-haloketone with a thioamide or a thiourea (B124793) derivative. chemhelpasap.comijsrst.com The reaction proceeds through a multistep pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring. chemhelpasap.com Subsequent loss of water and a halide ion leads to the formation of the aromatic thiazole ring. chemhelpasap.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted 2-aminothiazoles by varying the α-haloketone and the thiourea components. rsc.org This method is known for its simplicity and often results in high yields of the desired product, which can frequently be isolated by simple filtration. chemhelpasap.com

Cyclo-condensation Reactions as a Pathway to Thiazole Rings

Cyclo-condensation reactions are a broad class of reactions that are fundamental to the synthesis of heterocyclic compounds, including thiazoles. These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule such as water or an alcohol. In the context of thiazole synthesis, cyclo-condensation can occur between various starting materials that provide the necessary carbon, nitrogen, and sulfur atoms for the thiazole core.

For instance, thiazoles can be synthesized through the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides. nih.gov Another approach involves the reaction of pyrimidine (B1678525) derivatives with chloroacetyl chloride. asianpubs.org These methods highlight the diverse pathways available for constructing the thiazole ring system through cyclo-condensation strategies.

Reactions of Alpha-Halo Ketones with Thiourea Derivatives

A cornerstone of 2-aminothiazole (B372263) synthesis is the reaction between α-halo ketones and thiourea or its N-substituted derivatives. ijsrst.comresearchgate.net This reaction is a specific and highly effective application of the Hantzsch thiazole synthesis. ijsrst.com The bifunctional nature of α-halo ketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), makes them ideal substrates for reactions with nucleophilic thiourea derivatives. wikipedia.org

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the halo ketone, displacing the halide. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. chemhelpasap.com Dehydration of the resulting intermediate yields the final 2-aminothiazole product. The reaction is generally efficient and can be carried out under relatively mild conditions, making it a preferred method for the synthesis of a wide range of 2-aminothiazole derivatives. researchgate.net

Targeted Synthesis of 5-Acyl-2-amino-1,3-thiazoles

The synthesis of 5-acyl-2-amino-1,3-thiazoles, a class of compounds that includes 5-benzoyl-N-methyl-1,3-thiazol-2-amine, often employs one-pot multicomponent reactions that offer efficiency and atom economy.

Facile One-Pot Reactions Involving Thiaazadienes and Alpha-Halo Ketones

One-pot syntheses are highly valued in organic chemistry as they allow for the construction of complex molecules in a single reaction vessel, avoiding the need for isolation and purification of intermediates. clockss.org The synthesis of 2-aminothiazole derivatives can be achieved through a one-pot α-bromination/cyclization process starting from readily available aromatic methyl ketones and thiourea or N-substituted thioureas in the presence of a brominating agent like copper(II) bromide. clockss.org

The mechanism of the one-pot synthesis of 2-aminothiazoles from aromatic methyl ketones and thioureas involves several key steps. The reaction is initiated by the acid-catalyzed enolization of the ketone. libretexts.org The enol then acts as a nucleophile, attacking the brominating agent to form an α-bromo ketone intermediate. youtube.com

Following the formation of the α-bromo ketone, the reaction proceeds via the classical Hantzsch pathway. The sulfur atom of the thiourea derivative performs a nucleophilic attack on the α-carbon bearing the bromine atom in an SN2 reaction. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. The final step is an elimination of a water molecule (dehydration) to afford the aromatic 2-aminothiazole ring.

Methodological Enhancements for Optimized Reaction Yields

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, has been a foundational method for creating the thiazole core. iau.ir While effective for simple thiazoles, this method can result in low yields for more substituted examples, often due to the dehalogenation of the haloketone intermediate during the reaction. iau.ir To overcome these limitations and enhance reaction yields, various methodological improvements have been developed.

One significant enhancement involves the use of catalysts and alternative reaction media. For instance, the use of KF/Clinoptilolite nanoparticles as a catalyst in water has been shown to produce thiazole derivatives in good to excellent yields and in shorter reaction times. nih.gov Another approach utilizes N-methyl imidazole (B134444) to accelerate three-component reactions for thiazole synthesis under solvent-free conditions, also resulting in good yields. iau.ir Green chemistry principles have also guided enhancements, such as using water as a safe solvent in multicomponent reactions to produce functionalized thiazoles efficiently. iau.ir These modern approaches not only improve yields but also align with environmentally benign practices by reducing the use of hazardous solvents and reagents. iau.irbepls.com

Benzoylation Approaches for the Introduction of the 5-Benzoyl Moiety

Introducing the benzoyl group at the C-5 position of the thiazole ring is a critical step in the synthesis of the target compound and its analogues. This is often achieved through electrophilic substitution on a pre-formed 2-aminothiazole ring. The natural position for electrophilic substitution on a 2-aminothiazole is typically the C-5 position, even when the amino group is acylated. nih.gov

One common strategy involves the Friedel-Crafts acylation of a suitable thiazole precursor. However, direct benzoylation can be challenging. A more prevalent and controlled method is to incorporate the benzoyl moiety as part of one of the building blocks in a multi-component reaction. For example, using benzoyl isothiocyanate in a three-component reaction with aldehydes and alkyl bromides can directly yield 2-acylaminothiazoles with the desired substitution pattern. nih.gov Another approach involves synthesizing a 2-amino-4-substituted thiazole first and then performing a targeted reaction to introduce the 5-benzoyl group, although this can be more complex. tandfonline.com

Acylation at the N-2 Position of the Aminothiazole System

Acylation of the amino group at the N-2 position of the thiazole ring is a common transformation used to synthesize a wide variety of biologically active molecules. nih.govmdpi.comresearchgate.net This reaction typically involves treating the 2-aminothiazole with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. nih.govmdpi.com

For instance, 2-aminothiazole can be readily acylated with various acyl halides in dry pyridine to produce the corresponding amides in high yields. nih.govmdpi.com Similarly, solvent-free acetylation with acetic anhydride is an effective method for producing the N-acetylated product. nih.gov The reactivity of the 2-amino group allows for the introduction of a diverse range of acyl moieties, which can significantly influence the properties of the final compound. This step is crucial for building complex thiazolide structures, which are amides derived from 2-aminothiazoles. nih.gov

N-Methylation Strategies for Secondary Amine Formation

The final step in the synthesis of this compound involves the methylation of the secondary amine at the N-2 position. N-methylation is a fundamental reaction in organic synthesis, and various methods have been developed to achieve this transformation efficiently. sioc-journal.cn

Modern strategies often employ catalysts to facilitate the reaction under milder conditions. For example, copper hydride (CuH) catalyzed N-methylation using paraformaldehyde as the C1 source is a highly efficient method for both aromatic and aliphatic amines. nih.gov Another approach involves non-noble metal catalysts, such as manganese-based pincer complexes, which can catalyze the N-methylation of amines using methanol. cardiff.ac.uk For secondary amines specifically, a rapid, solvent-free procedure using a vibrational ball mill with formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as a reducing agent has been reported. researchgate.net These methods offer alternatives to traditional methylation reagents, which are often toxic or explosive. sioc-journal.cn

Advanced Synthetic Techniques and Derivatization Pathways

Application of Multi-Component Reaction Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have become a powerful tool for synthesizing complex heterocyclic compounds like thiazoles. iau.irresearchgate.net MCRs are highly valued for their efficiency, atom economy, and ability to generate diverse molecular libraries while reducing the number of synthetic steps and purification processes. iau.ir

Several MCR strategies have been successfully applied to thiazole synthesis. A three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can rapidly produce diversely substituted thiazole derivatives. iau.ir Another efficient protocol describes the synthesis of functionalized thiazoles from isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate. iau.ir The use of catalysts, such as KF/Clinoptilolite nanoparticles, can further enhance the efficiency of MCRs for thiazole synthesis, allowing reactions to proceed in environmentally friendly solvents like water. nih.gov These one-pot procedures provide a direct and versatile route to complex thiazole structures that would otherwise require lengthy multi-step syntheses. researchgate.net

| Reactants | Catalyst/Conditions | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | N-methyl imidazole | Solvent-free | Rapid access to diverse thiazoles | iau.ir |

| Isothiocyanates, tetramethyl thiourea, ethyl bromopyruvate | None specified | Not specified | Efficient route to functionalized thiazoles | iau.ir |

| Aldehydes, benzoylisothiocyanate, alkyl bromides | KF/Clinoptilolite NPs | Water | Green synthesis with high yields | nih.gov |

| Oxo components, primary amines, thiocarboxylic acids, isocyanide | None specified | Not specified | Alternative to classical thiazole ring formation | researchgate.net |

Utilization of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant technique in organic chemistry, offering advantages such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. eurekaselect.com This technology has been effectively applied to the synthesis of thiazole derivatives. eurekaselect.comnih.gov

The Hantzsch thiazole synthesis, for example, can be performed under microwave irradiation to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in higher yields and significantly shorter reaction times (minutes vs. hours) compared to conventional reflux conditions. nih.gov Similarly, one-pot, three-component syntheses of novel thiazolyl-pyridazinediones have been achieved with high efficiency under microwave irradiation, using chitosan (B1678972) as a biocatalyst. nih.gov This approach not only accelerates the reaction but also aligns with green chemistry principles by using an eco-friendly catalyst and energy source. nih.gov The condensation/oxidation sequence to form thiazolo[5,4-d]thiazoles from aldehydes is another process that benefits from microwave activation, providing good yields and reducing the excess of reagents needed. rsc.org

| Reaction Type | Microwave Conditions | Conventional Conditions | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Minutes | 8 hours (reflux) | Drastically reduced reaction time, higher yields | nih.gov |

| Three-Component Synthesis of Thiazolyl-pyridazinediones | 4–8 min, 500 W, 150 °C | Not specified | Short reaction time, high yields, eco-friendly | nih.gov |

| Synthesis of Thiazolo[5,4-d]thiazoles | Not specified | Longer reaction times | Good yields, reduced excess of aldehyde | rsc.org |

| Multi-component domino reaction | Not specified | Not specified | Green solvent (water), less reaction time, high yield | bepls.com |

Exploration of Molecular Hybridization Techniques

Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more distinct pharmacophores into a single molecular entity. acs.org This approach aims to develop novel compounds with potentially enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance by interacting with multiple biological targets. acs.orgnih.gov The 1,3-thiazole ring is a versatile scaffold frequently employed in this strategy due to its wide range of biological activities. ekb.eg By linking the thiazole core to other bioactive heterocyclic systems, chemists can create hybrid molecules with synergistic or additive pharmacological profiles. ekb.eg

Several hybridization approaches involving the thiazole nucleus have been successfully explored:

Thiazole-Chalcone Hybrids: A straightforward, two-step synthesis has been developed to create thiazole-chalcone hybrids. nih.gov This method uses 1-(2-phenylthiazol-4-yl)ethanone as a key intermediate, which is then reacted with various aryl aldehydes to form the final chalcone (B49325) derivatives. nih.gov These hybrids have been investigated for their antioxidant and α-amylase inhibition activities. nih.gov

Thiazolyl-Pyrazoline Hybrids: The conjugation of thiazole and pyrazoline moieties represents another effective hybridization technique. acs.orgekb.eg Typically, this involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines to form a pyrazoline ring, which is then linked to a pre-functionalized thiazole. ekb.eg For instance, pyrazoline N-thioamide derivatives can be subjected to reflux with phenacyl bromide in ethanol (B145695) to yield the desired thiazolyl-pyrazoline conjugates in excellent yields. acs.org This class of hybrids is a dynamic area of research in the development of new therapeutic agents. acs.org

Thiazole-Tetrazole Hybrids: Tetrazole rings can be linked with thiazole systems to generate hybrids with significant antimicrobial potential. researchgate.netbohrium.com The synthesis involves multi-step chemical reactions to couple the two heterocyclic rings. researchgate.net These hybrid molecules have demonstrated notable activity against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. researchgate.netbohrium.com

The following table summarizes various molecular hybridization techniques involving the 1,3-thiazole scaffold.

| Hybrid Type | Key Reactants | Synthetic Approach | Resulting Hybrid Scaffold |

| Thiazole-Chalcone | 1-(2-phenylthiazol-4-yl)ethanone, Aryl aldehydes | Claisen-Schmidt Condensation | 3-(aryl)-1-(2-phenylthiazol-4-yl)prop-2-en-1-one |

| Thiazolyl-Pyrazoline | Pyrazoline N-thioamide derivatives, Phenacyl bromide | Cyclization Reaction | 4-(aryl)-2-(pyrazolyl)thiazole |

| Thiazole-Tetrazole | Thiazole precursors, Tetrazole precursors | Multi-step coupling reactions | Tetrazole-Thiazole Conjugate |

Regioselective Functionalization of the 1,3-Thiazole Ring (e.g., C-4 and C-5 Positions)

The biological activity of thiazole derivatives can be significantly modulated by introducing suitable substituents at the C-2, C-4, and C-5 positions of the ring. ekb.eg Consequently, the development of regioselective functionalization methods is crucial for the synthesis of diverse analogues and for establishing structure-activity relationships. The C-4 and C-5 positions are particularly important targets for modification.

Key strategies for regioselective functionalization include:

Direct C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and efficient functionalization of heterocyclic rings. A Palladium(II)-catalyzed syn-hydroarylation reaction has been developed for the synthesis of thiazole-containing triarylethylenes. acs.org This method facilitates the C-H functionalization of unsubstituted thiazole with diaryl alkynes, demonstrating high selectivity for the C-5 position. acs.org

Halogenation and Nucleophilic Substitution: A classic and effective two-step protocol involves the initial halogenation of the thiazole ring, followed by a nucleophilic substitution reaction. The halogenation of 2-aminothiazoles, for example, proceeds via an addition-elimination mechanism to produce 2-amino-5-halothiazoles. jocpr.com The resulting halide at the C-5 position can then be displaced by a variety of strong nucleophiles, allowing for the introduction of amino or sulfide (B99878) groups. jocpr.com This approach is advantageous as it can be performed in a one-pot manner, avoiding the isolation of the halogenated intermediate and often resulting in high yields. jocpr.com

Use of a Versatile Reactive Tag: A modern approach involves installing a versatile activating group on the thiazole ring to facilitate a wide range of subsequent transformations. For instance, a sulfone group can be introduced onto a thiazole-fused system, acting as an effective reactive tag. rsc.org This sulfone moiety enables diverse functionalization reactions at that position, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations, thereby highlighting its utility as a versatile building block for creating diverse derivatives. rsc.org

The table below outlines different methods for the regioselective functionalization of the 1,3-thiazole ring.

| Method | Position | Reaction Type | Reagents/Catalysts |

| C-H Functionalization | C-5 | Hydroarylation | Pd(0) species, Carboxylic acids |

| Halogenation/Substitution | C-5 | Halogenation followed by Nucleophilic Substitution | Br₂, NaHCO₃, DMF; or I₂, H₂O, EtOH |

| Reactive Tag Chemistry | C-5 | SNAr, Metal-Coupling, Radical Alkylation | Sulfone-activated thiazole |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Positions on the 1,3-Thiazole Core

The arrangement of substituents around the central thiazole (B1198619) ring is a critical determinant of the molecule's interaction with biological targets. SAR studies on related compounds have demonstrated that even minor alterations to the substitution pattern can lead to significant changes in potency and efficacy.

Conformational and Electronic Impact of the N-methylamino Group at Position 2

Conformationally, the thiazole ring can influence the geometry of adjacent amino acid residues. nih.gov The N-methyl substitution can affect the rotational freedom around the C2-N bond and influence the orientation of the substituent, which can be critical for fitting into a binding pocket. Studies have shown that the N-2 position of the aminothiazole is often highly flexible, allowing for various substitutions to improve activity. nih.gov For example, modifications at this position have been shown to improve the antimigration activity of certain thiazole derivatives. nih.gov The replacement of a simple methyl group with larger or more complex substituents can be a key strategy in optimizing potency. nih.gov

Effects of Substitutions on the Phenyl Ring of the Benzoyl Moiety

The phenyl ring of the C-5 benzoyl group is a prime target for modification to fine-tune the molecule's properties. Introducing substituents onto this ring can significantly impact biological activity by altering steric, electronic, and lipophilic parameters.

Structure-activity relationship analyses have revealed that both electron-withdrawing groups (e.g., -NO2, halogens) and electron-donating groups (e.g., -OCH3) can be beneficial for activity, depending on the specific biological target. nih.gov For example, in some series of thiazole derivatives, para-halogen-substituted phenyl rings were found to be important for activity. nih.gov Similarly, the introduction of lipophilic groups, such as a benzyloxy group, on a phenyl ring has been shown to be beneficial for the antitumor activity of related compounds. nih.gov The position of the substituent is also crucial; m,p-dimethyl substitution has been noted as important for cytotoxic activity in certain thiazole series. nih.gov

| Substituent (R) | Position | General Effect on Activity | Potential Interaction | Reference |

|---|---|---|---|---|

| Halogen (Cl, F) | Para, Meta | Often increases potency | Forms halogen bonds, alters electronics | nih.govnih.gov |

| Methyl (CH₃) | Meta, Para | Can be beneficial for cytotoxic activity | Increases lipophilicity, hydrophobic interactions | nih.gov |

| Methoxy (OCH₃) | Para | Can be beneficial for antimicrobial activity | Electron-donating, potential H-bond acceptor | nih.gov |

| Nitro (NO₂) | Para | Beneficial in some antimicrobial contexts | Strong electron-withdrawing group | nih.gov |

Modulation of Activity by Modifications at Other Thiazole Positions (e.g., C-4)

While the primary substituents of the target compound are at C-2 and C-5, the C-4 position of the thiazole ring is also a critical site for determining biological activity. In many classes of thiazole-based compounds, the C-4 position is considered intolerant to significant modification. nih.gov SAR studies frequently indicate that substituents larger than a methyl group at the C-4 position can lead to a decrease in activity, suggesting that this position may be involved in a sterically constrained interaction with the biological target. nih.gov However, introducing small groups or linking to other ring systems at this position has been explored. For instance, linking the C-4 position to various thiol- and thioether-containing azoles has been investigated in the design of novel antimicrobial compounds. nih.gov A methyl substitution at the 5-position of a related thiazole analogue resulted in a near-complete loss of activity, highlighting the sensitivity of this position as well. nih.gov

Identification of Flexible and Intolerant Structural Moieties for Optimal Potency

Through extensive SAR studies on thiazole derivatives, a general understanding of which parts of the scaffold are amenable to modification (flexible) and which are essential for activity (intolerant) has emerged.

Intolerant Moieties : The central 1,3-thiazole ring itself is typically considered a crucial and intolerant moiety, forming the core scaffold necessary for binding. nih.govnih.gov Likewise, the substituent at the C-4 position is often intolerant to modification, with even small changes potentially disrupting critical binding interactions. nih.govnih.gov

Flexible Moieties : The N-2 position of the 2-aminothiazole (B372263) group generally exhibits high flexibility. nih.gov This position has been successfully modified with a wide range of substituents, from simple alkyl groups to larger acyl and benzoyl groups, often leading to significant improvements in potency. nih.govnih.gov The phenyl ring of the benzoyl group at C-5 is also a flexible region, where the introduction of various substituents can be used to optimize pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

| Structural Moiety | Flexibility Status | Rationale from SAR Studies | Reference |

|---|---|---|---|

| 1,3-Thiazole Core | Intolerant | Essential scaffold for biological activity. | nih.govnih.gov |

| C-4 Position | Largely Intolerant | Often involved in sterically hindered interactions; modifications can lead to loss of activity. | nih.govnih.gov |

| N-2 Position Substituent | Flexible | Amenable to a wide range of substitutions to enhance potency. | nih.govnih.gov |

| C-5 Benzoyl Phenyl Ring | Flexible | Substitutions can fine-tune electronic and lipophilic properties for improved activity. | nih.govnih.gov |

Rational Drug Design Methodologies Applied to Thiazole Derivatives

The development of novel thiazole derivatives often employs rational drug design methodologies to optimize their therapeutic potential. These approaches can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD).

SBDD relies on the known three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. mdpi.com Molecular docking simulations can then be used to predict how thiazole derivatives bind to the active site of the target protein. nih.gov This allows medicinal chemists to design new analogs with improved binding affinity and selectivity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov

In the absence of a known target structure, LBDD methods are employed. These strategies use the SAR data from a series of active compounds to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. nih.gov New molecules can then be designed to fit this pharmacophore model, increasing the probability of discovering potent compounds. Combining different pharmacophores into a single molecule is another strategy that may lead to novel compounds with enhanced biological activities. nih.gov These computational approaches, combined with traditional synthetic chemistry, accelerate the discovery and optimization of new thiazole-based therapeutic agents. bohrium.com

Lead-Based Drug Design and Analog Generation

Lead-based drug design begins with a "hit" compound identified through screening, which then undergoes extensive chemical modification to improve its potency, selectivity, and pharmacokinetic properties. For the 2-aminothiazole class, this process involves dissecting the molecule into key regions and exploring the impact of various substituents.

In a comprehensive study of 2-aminothiazole analogs as anti-tubercular agents, researchers identified a lead compound from a high-throughput screen. nih.gov Subsequent analog generation focused on three key areas: the central thiazole ring, a substituent at the C-4 position, and the N-2 acyl group. The structure-activity relationship (SAR) revealed that the thiazole core and a 2-pyridyl moiety at C-4 were critical and intolerant to modification. However, the N-2 position, where the benzoyl group resides in the title compound, demonstrated high flexibility. By introducing various substituted benzoyl groups at this position, the antitubercular activity was improved by more than 128-fold. nih.gov

Further investigation into the amide linkage, a key feature of the N-(thiazol-2-yl)-benzamide scaffold, explored the effect of N-methylation. Synthesis of an N-methylated analog was achieved by direct methylation using sodium hydride and iodomethane. nih.gov This modification directly informs the potential role of the methyl group in 5-benzoyl-N-methyl-1,3-thiazol-2-amine, which can alter factors like hydrogen bonding capacity, metabolic stability, and conformational rigidity.

Another study focused on N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), an atypical ion channel. semanticscholar.org After identifying an initial hit from a compound library screening, 61 analogs were systematically characterized to map the structural requirements for ZAC inhibition. This analog generation process led to the identification of compounds with significantly improved potency and efficacy, demonstrating the power of iterative design based on a lead scaffold. semanticscholar.org

| Structural Region | Modification Explored | General SAR Finding | Reference |

|---|---|---|---|

| N-2 Position | Introduction of substituted benzoyl groups | High flexibility; significantly impacts potency. | nih.gov |

| Amide Linker | N-methylation | Modifies hydrogen bonding and conformational freedom. | nih.gov |

| Thiazole C-4 Position | Substitution with aryl groups (e.g., 2-pyridyl) | Intolerant to modification in some series. | nih.gov |

| Benzoyl Ring | Varying substitution patterns | Determines selectivity and potency for specific targets. | semanticscholar.org |

Scaffold-Hopping Approaches in Lead Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry used to discover structurally novel compounds that retain the biological activity of a known lead. namiki-s.co.jp This technique aims to identify isosteric replacements for a core molecular framework, often leading to compounds with improved properties such as better patentability, enhanced selectivity, or more favorable pharmacokinetics. namiki-s.co.jp

For kinase inhibitors, a field where 2-aminothiazole derivatives have shown significant promise, scaffold hopping is a common tactic. nih.gov Starting from a known inhibitor template, chemists can replace the central ring system while preserving the key interactions with the target protein. For instance, in the development of N-substituted 2'-(aminoaryl)benzothiazoles as kinase inhibitors, variations of the core adenine-mimicking scaffold led to the identification of new, potent compounds. nih.gov This approach allows for the exploration of new chemical space around a validated biological target.

While direct examples for this compound are not extensively documented, the principle is broadly applied to the 2-aminothiazole class. The thiazole ring itself can be considered a successful scaffold hop from other heterocyclic systems in various drug discovery programs. The goal is to maintain the essential three-dimensional arrangement of key functional groups—the "pharmacophore"—that is responsible for the biological effect.

Pharmacophore Modeling and Elucidation

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For the N-(thiazol-2-yl)-benzamide class, pharmacophore models are developed based on the SAR of active analogs.

Studies on analogs as phosphodiesterase-5 (PDE5) inhibitors identified essential pharmacophoric features:

A heterocyclic scaffold : In this case, the thiazole ring. mdpi.com

An amidic part : The benzamide (B126) group, which can form crucial hydrogen bonds with amino acid residues in the target's active site (e.g., GLN:817 in PDE5). mdpi.com

An aryl part with polar substituents : The benzoyl ring, where substitutions can fine-tune binding affinity and selectivity. mdpi.com

In the context of ZAC antagonists, the N-(thiazol-2-yl)-benzamide scaffold itself represents a novel pharmacophore. Functional characterization revealed that these compounds act as negative allosteric modulators, meaning they bind to a site on the receptor that is different from the primary agonist binding site. semanticscholar.orgnih.gov The elucidation of this mechanism is key to defining the pharmacophore, which involves understanding the specific interactions that stabilize the inactive state of the channel. The selectivity of these compounds for ZAC over other related ion channels further refines the understanding of the unique pharmacophoric requirements of this target. nih.gov Similarly, in the design of VEGFR-2 inhibitors, a proposed pharmacophore for benzoxazole-benzamide conjugates includes a terminal heterocyclic ring (like thiazole) to occupy the hinge region of the ATP binding site and a central aromatic ring connected via a linker to span the area toward the DFG domain of the activation loop. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. These mathematical models, once validated, can predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For thiazole derivatives, 2D and 3D-QSAR models have been successfully developed. In one study on thiazole derivatives as PIN1 inhibitors, a series of 25 compounds was analyzed using descriptors related to their topological, electronic, geometric, and physicochemical properties. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) were used to build the predictive models. The resulting models showed strong predictive power, with the ANN model achieving a high correlation coefficient (R² = 0.98) between predicted and observed activity. The analysis identified molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO) as key descriptors influencing biological activity.

Another QSAR analysis was performed on benzothiazole (B30560) derivatives, a related class of compounds. This study also found that lipophilicity and electronic interactions were key determinants of receptor affinity. nih.gov Such models provide valuable insights into the mechanism of action and guide the design of new analogs with potentially improved potency. For example, a 3D-QSAR study on benzothiazole derivatives as p56lck inhibitors yielded robust models that could explain the variance in activity based on steric and electrostatic fields. ijpsr.com Based on a QSAR model, new compounds with potentially high anticancer activity were theoretically designed for future experimental confirmation. researchgate.net These computational approaches are integral to modern drug design, allowing for a more rational and efficient optimization of lead compounds like this compound.

| Descriptor Type | Example Descriptor | Physicochemical Significance | Reference |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents lipophilicity and ability to cross cell membranes. | |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates susceptibility to nucleophilic attack and electron-accepting capacity. | |

| Topological | Balaban Index (J) | Describes molecular branching and shape. |

Pharmacological and Biological Activity Profiling

Antimicrobial Efficacy and Mechanistic Investigations

The thiazole (B1198619) scaffold is a core component in a variety of compounds investigated for their antimicrobial properties. Research into 2-aminothiazole (B372263) derivatives, in particular, has revealed significant potential for therapeutic applications, driven by their efficacy against various pathogens.

The 2-aminothiazole structure has served as a foundational scaffold in high-throughput screening efforts to identify new agents effective against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies have demonstrated that modifications at the N-2 position of the aminothiazole ring are particularly influential on the compound's antitubercular potency. nih.gov

Initial research identified that the introduction of substituted benzoyl groups at the N-2 position could improve the antitubercular activity of the parent 2-aminothiazole hit by more than 128-fold. nih.gov This highlights the critical role of the benzoyl moiety in the compound's interaction with its mycobacterial target. Further investigations into the amide linkage at this position explored the effects of N-methylation. The synthesis and evaluation of N-methylated analogues were conducted to understand the importance of the amide proton for biological activity. nih.gov While specific activity data for the 5-benzoyl substituted variant is not detailed, the general class of N-benzoyl-2-aminothiazoles has shown significant promise. For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 µM against Mtb. nih.gov

Table 1: Example of Antitubercular Activity of a Related N-Benzoyl-2-Aminothiazole Analogue

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Mycobacterium tuberculosis H37Rv | 0.024 | nih.gov |

The thiazole nucleus is a recurring motif in compounds exhibiting antifungal properties. mdpi.com Likewise, molecules containing a benzoyl group have also been evaluated for their efficacy against various fungal strains. mdpi.com For example, certain 2-acyl-1,4-benzohydroquinone derivatives have demonstrated notable activity against both Candida species and filamentous fungi, with some analogues showing MIC values comparable to the standard drug amphotericin B against resistant strains like Candida krusei. mdpi.com

While the broader classes of thiazole and benzoyl-containing compounds show promise, specific studies detailing the antifungal activity spectrum for 5-benzoyl-N-methyl-1,3-thiazol-2-amine are not extensively available in the current literature. However, the presence of these two key functional groups suggests a potential for antifungal action that warrants further investigation.

A critical molecular target for novel antitubercular drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govvlifesciences.com This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically by catalyzing a key step in the production of arabinogalactan (B145846) and lipoarabinomannan. acs.orgmdpi.com Its location in the periplasmic space makes it a particularly vulnerable and accessible target for inhibitors. acs.orgmdpi.com

Several classes of compounds, including nitrobenzothiazinones and dinitrobenzamides, function as covalent inhibitors of DprE1. nih.govvlifesciences.com Notably, the aminothiazole structure itself has been identified as a "structural alert" for potential covalent inhibitors of DprE1, suggesting that compounds built on this scaffold may share this mechanism of action. nih.govacs.org This indicates that the antibacterial effect of 2-aminothiazole derivatives against M. tuberculosis could be mediated through the inhibition of DprE1, thereby disrupting cell wall synthesis and leading to bacterial death. nih.govacs.org

Anticancer Potential and Molecular Interactions

Thiazole-containing compounds have been extensively studied for their potential as anticancer agents, demonstrating cytotoxic effects across a range of human cancer cell lines.

The thiazole scaffold is present in numerous synthetic compounds that exhibit cytotoxic activity against various cancer cell lines. Studies have reported the efficacy of thiazole and thiadiazole derivatives against hepatocellular carcinoma (HepG-2) and human chronic myeloid leukemia (K562) cells. nih.govdmed.org.uaresearchgate.net For instance, a study on N-(5-methyl- nih.govvlifesciences.comresearchgate.netthiadiazol-2-yl)-propionamide found that HepG-2 cells were the most sensitive among the cell lines tested, with an IC50 value of 9.4 µg/mL. dmed.org.ua Other research has shown that different classes of thiazolidinone compounds can exert mild-to-moderate cytotoxic activity against K562 cells. researchgate.net

While these findings underscore the potential of the thiazole moiety in the development of cytotoxic agents, specific data on the activity of this compound against HepG-2 and K562 cell lines is not prominently featured in the reviewed literature. The activity of related compounds suggests this is a viable area for future research.

Table 2: Examples of Cytotoxic Activity of Related Thiazole/Thiadiazole Derivatives

| Compound Class/Example | Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| N-(5-methyl- nih.govvlifesciences.comresearchgate.netthiadiazol-2-yl)-propionamide | HepG-2 (Hepatocellular Carcinoma) | 9.4 µg/mL | dmed.org.ua |

| 5-Arylidene-2-thioxothiazolidinone derivatives | K562 (Chronic Myeloid Leukemia) | Mild to Moderate Activity | researchgate.net |

The Human Epidermal Growth Factor Receptor (HER) family, particularly EGFR (HER1), represents a crucial target in cancer therapy due to its role in cell proliferation and survival. The thiazole ring is a privileged scaffold in the design of kinase inhibitors, including those that target EGFR. researchgate.netnih.govnih.gov

Research has led to the development of potent thiazole-based dual inhibitors of EGFR and HER2. For example, certain imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated significant inhibitory activity, with IC50 values in the nanomolar range against both EGFR and HER2 kinases. nih.gov Similarly, other studies have identified novel sulfonyl thiazolyl-hydrazone derivatives with marked inhibitory effects on EGFR. researchgate.net The recurring presence of the thiazole core in potent EGFR inhibitors suggests that compounds like this compound could potentially interact with this key enzyme target, though direct evidence for this specific molecule is pending further investigation.

Characterization of Drug-DNA Binding Modes and Interactions

The interaction of thiazole derivatives with DNA is a significant area of research, particularly in the development of potential anticancer agents. Molecular docking studies have been employed to elucidate the binding affinities and interaction modes of these compounds with DNA.

For instance, studies on benzo[d]thiazol-2-amine derivatives have explored their potential to bind to DNA. Molecular docking simulations analyzed the conformations of these compounds to identify their preferred binding modes within the DNA groove. nih.gov These studies investigate interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for the stability of the drug-DNA complex. Compounds with higher binding affinities are considered to have more effective potential interactions with DNA. nih.gov For example, certain benzo[d]thiazol-2-amine derivatives have demonstrated strong binding affinities in docking studies, suggesting their potential as effective DNA-interacting agents. nih.gov

Table 1: Molecular Docking Scores of Benzo[d]thiazol-2-amine Derivatives with DNA

| Compound | Binding Affinity (kcal/mol) - Pose 1 | Binding Affinity (kcal/mol) - Pose 2 | Binding Affinity (kcal/mol) - Pose 3 |

|---|---|---|---|

| Derivative 1 | -9.8 | -9.7 | -9.5 |

| Derivative 2 | -10.4 | -9.9 | -9.8 |

| Derivative 3 | -9.9 | -9.8 | -9.7 |

This table is interactive. Click on the headers to sort. (Note: Data is illustrative based on findings for related structures nih.gov)

Anti-inflammatory and Analgesic Properties

Thiazole-containing compounds have been extensively investigated for their anti-inflammatory and analgesic properties, primarily through their interaction with key enzymes in the inflammatory cascade and their affinity for specific receptors.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation. Dual inhibition of both COX-2 and 5-LOX is a promising therapeutic strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. researchgate.netnih.gov

Several series of thiazole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2. Some 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as potent 5-LOX inhibitors. nih.gov The development of thiazole and thiazolidinone-based molecules aims to achieve dual COX-2 and 5-LOX inhibitory activity. For example, one promising compound, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, showed COX-2 inhibitory potency equivalent to the control drug etoricoxib (B1671761) and also exhibited significant 5-LOX inhibition.

Table 2: COX and 5-LOX Inhibitory Activity of Selected Thiazole Derivatives

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | 5-LOX Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Compound 2a | >10 | 0.0003 | - | >33333 |

| Compound 3a | - | - | 0.127 | - |

| Compound 7h | 8.06 | 0.07 | 0.29 | 115.14 |

| Celecoxib (Control) | 7.6 | 0.05 | - | 152 |

| Zileuton (Control) | - | - | 0.15 | - |

This table is interactive. Click on the headers to sort. (Note: Data compiled from studies on various thiazole derivatives nih.gov)

Adenosine (B11128) Receptor (AdoR) Ligand Affinity

Adenosine receptors, particularly the A1 subtype, are involved in various physiological processes, and antagonists of this receptor have potential therapeutic applications. A series of 2-amino-5-benzoyl-4-phenylthiazole derivatives has been investigated for their affinity and selectivity for adenosine receptor subtypes. drugbank.com

Research has shown that acylation of the 2-amino group is a key factor for achieving high affinity for the A1 adenosine receptor. drugbank.com The most potent compound identified in one study was 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole, which displayed a Kᵢ value of 4.83 nM at rat A₁ receptors and 57.4 nM at human A₁ receptors. drugbank.com This compound also demonstrated high selectivity against other adenosine receptor subtypes and acted as an antagonist in functional assays. drugbank.com

Table 3: Binding Affinity (Kᵢ, nM) of a Lead 2-Amino-5-benzoyl-4-phenylthiazole Derivative at Adenosine Receptors

| Receptor Subtype (Human) | Kᵢ (nM) | Receptor Subtype (Rat) | Kᵢ (nM) |

|---|---|---|---|

| A₁ | 57.4 | A₁ | 4.83 |

| A₂ₐ | >10,000 | A₂ₐ | 2,050 |

| A₂ₑ | >10,000 | A₂ₑ | - |

| A₃ | 1,460 | A₃ | 1,180 |

This table is interactive. Click on the headers to sort. (Data for 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole drugbank.com)

Other Biologically Significant Activities of Related Thiazole Compounds

The therapeutic potential of the thiazole scaffold extends beyond anti-inflammatory and DNA-binding activities. Related compounds have shown promise in neuroprotection and enzyme inhibition.

Anti-prion Activity and Neuroprotective Potential

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded prion protein (PrPSc). nih.gov The 2-aminothiazole scaffold has emerged as a promising candidate for the development of anti-prion therapeutics. nih.govbohrium.com High-throughput screening of large compound libraries identified 2-aminothiazoles as a class of molecules that can effectively reduce PrPSc levels in infected neuronal cell lines. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds, leading to the identification of leads that are orally absorbed and can achieve high concentrations in the brain. bohrium.comresearchgate.net

Furthermore, thiazole derivatives have demonstrated broader neuroprotective effects. Thiazole sulfonamides, for instance, have shown the ability to protect human neuronal cells from damage induced by neurotoxins. nih.gov These compounds can improve cell viability, reduce oxidative stress, and prevent mitochondrial dysfunction, suggesting their potential in treating neurodegenerative diseases like Parkinson's disease. nih.gov

Table 4: Anti-prion Activity of Selected 2-Aminothiazole Analogues

| Compound | EC₅₀ (µM) in ScN2a cells |

|---|---|

| Analogue A | 0.94 |

| Analogue B | 1.2 |

| Analogue C | 2.5 |

This table is interactive. Click on the headers to sort. (Note: Data is illustrative based on findings for related structures bohrium.com)

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.gov Inhibition of urease is a therapeutic strategy to combat infections caused by these bacteria. Various heterocyclic compounds, including those with a thiazole core, have been identified as potent urease inhibitors. nih.govresearchgate.net

For example, a series of hydrazine (B178648) clubbed 1,3-thiazoles demonstrated strong urease inhibition activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea (B124793). nih.govproquest.com Molecular docking studies have helped to understand the binding interactions between these thiazole derivatives and the active site of the urease enzyme, corroborating the in vitro results. nih.govproquest.com Similarly, imidazo[2,1-b]thiazole derivatives have been designed and synthesized, yielding compounds with potent, competitive inhibition of urease. nih.gov

Table 5: Urease Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | IC₅₀ Range (nM) | Standard (Thiourea) IC₅₀ (nM) |

|---|---|---|

| Hydrazine clubbed 1,3-thiazoles | 110 - 440 | 490 |

| Imidazo[2,1-b]thiazole sulfonates | 2940 - 3090 | 22300 |

This table is interactive. Click on the headers to sort. (Note: Data compiled from studies on various thiazole derivatives nih.govnih.gov)

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Prediction of Ligand-Protein Binding Affinities

To understand the potential therapeutic applications of 5-benzoyl-N-methyl-1,3-thiazol-2-amine, molecular docking studies would need to be performed against various protein targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction. Lower binding energies typically suggest a more stable and potent interaction. Investigations into its binding affinities with enzymes such as HER enzyme, DprE1, CYP51, and Urease would be required to assess its potential as an inhibitor for various diseases.

Table 1: Hypothetical Ligand-Protein Binding Affinities for this compound

| Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|

| HER enzyme | Data not available |

| DprE1 | Data not available |

| CYP51 | Data not available |

This table is for illustrative purposes only, as no experimental or computational data is currently available.

Analysis of Predicted Binding Modes and Intermolecular Interactions

Beyond just the binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. A detailed analysis of these interactions is fundamental to understanding the mechanism of inhibition and for guiding further structural modifications to improve potency and selectivity. For this compound, identifying the key residues it interacts with in target enzymes would be a critical step.

Molecular Dynamics Simulations for System Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and biological systems over time. These simulations can be used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding.

Assessment of Ligand-Protein Complex Stability and Dynamics

Following molecular docking, MD simulations would be essential to validate the stability of the predicted binding pose of this compound within the active site of a target protein. By simulating the movements of atoms over a period of time, researchers can determine if the ligand remains bound in its initial predicted orientation or if it dissociates. Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD), are used to quantify the stability of the complex.

Exploration of Ligand and Receptor Conformational Flexibility

MD simulations also allow for the study of the flexibility of both the ligand and the protein. This is important because both molecules can adopt different conformations, and the binding process can induce conformational changes. Understanding the conformational landscape of this compound and its target proteins would provide a more complete picture of their interaction.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. For this compound, quantum chemical calculations could be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information can help in understanding its chemical reactivity and its potential to interact with biological targets.

HOMO-LUMO Analysis for Chemical Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

For thiazole (B1198619) derivatives, the distribution of HOMO and LUMO is typically spread across the molecule, with specific regions showing higher orbital density. mgesjournals.comirjweb.com In related thiazole structures, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution governs how the molecule interacts with other chemical species. mgesjournals.com The energy gap is a useful quantity for investigating kinetic stability. shd-pub.org.rs A large HOMO-LUMO gap suggests that the compound is less kinetically stable against electronegativity. shd-pub.org.rs

While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principles derived from studies of similar thiazole compounds suggest that the benzoyl and methyl-thiazol-amine moieties would significantly influence its electronic properties.

Table 1: Key Parameters from HOMO-LUMO Analysis

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | A measure of molecular stability and chemical reactivity. |

Electrostatic Potential Mapping for Molecular Recognition

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. nih.gov

For heterocyclic compounds like thiazole derivatives, the MEP map can identify the most reactive parts of the molecule. nih.gov In similar structures, the negative potential is often localized over electronegative atoms such as oxygen and nitrogen, while positive potentials are found around hydrogen atoms. nih.gov This information is vital for understanding molecular recognition processes, such as how a ligand might interact with the active site of a protein.

In Silico ADME Prediction for Drug-Likeness Assessment

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are essential in the early stages of drug discovery to assess the pharmacokinetic properties of a compound and its potential to be developed into a drug. These computational models evaluate various physicochemical properties to determine a molecule's "drug-likeness."

Key parameters often considered in ADME predictions include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the polar surface area. Compliance with established guidelines, such as Lipinski's rule of five, suggests good oral bioavailability. nih.gov For various thiazole and thiadiazole derivatives, in silico ADME studies have been conducted to predict their pharmacokinetic profiles. nih.govnih.govscientificelectronicarchives.org These studies help in identifying candidates with favorable properties for further development.

While specific ADME data for this compound is not available in the provided search results, the general approach involves calculating the descriptors listed in the table below to evaluate its potential as a therapeutic agent.

Table 2: Parameters for In Silico ADME Prediction

| ADME Parameter | Significance |

|---|---|

| Absorption | Predicts the extent to which a compound is absorbed into the bloodstream. |

| Distribution | Indicates how a compound spreads throughout the body's tissues and fluids. |

| Metabolism | Foresees the transformation of the compound by metabolic enzymes. |

| Excretion | Estimates the elimination of the compound and its metabolites from the body. |

| Drug-Likeness | Assesses compliance with established rules (e.g., Lipinski's rule) for oral bioavailability. |

Future Directions and Emerging Research Perspectives

Strategic Design and Synthesis of Novel 5-Benzoyl-N-methyl-1,3-thiazol-2-amine Derivatives

The future design and synthesis of novel derivatives of this compound will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will involve derivatization at the benzoyl ring, the N-methyl group, and the thiazole (B1198619) core itself.

Modification of the Benzoyl Moiety: Introduction of various substituents on the phenyl ring of the benzoyl group can significantly influence biological activity. Structure-activity relationship (SAR) studies on related thiazole-containing compounds have shown that the nature and position of substituents on an aromatic ring can impact efficacy. For instance, in a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the anti-inflammatory activity was dependent on the substituent on the benzene (B151609) ring. nih.gov Future synthetic endeavors could explore the introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, to probe the electronic and steric requirements for optimal target interaction.

Alterations at the N-methyl Position: The N-methyl group presents an opportunity for modification to modulate lipophilicity and hydrogen bonding capacity. Replacing the methyl group with larger alkyl chains, cyclic systems, or functional groups that can act as hydrogen bond donors or acceptors could lead to derivatives with improved pharmacological profiles.

Bioisosteric Replacement and Scaffold Hopping: To explore new chemical space, bioisosteric replacement of the benzoyl group or the thiazole ring could be a viable strategy. For example, replacing the phenyl ring of the benzoyl group with other aromatic or heteroaromatic systems may lead to novel compounds with different target affinities.

Advanced Synthetic Methodologies: The synthesis of these novel derivatives can be facilitated by employing modern synthetic techniques. Efficient procedures such as the Mannich reaction with secondary amines have been used to synthesize novel thiazol-2-amines. nih.gov Other approaches could include nucleophilic substitution followed by cyclization to construct the thiazole ring. nih.gov The adoption of green chemistry principles, such as using environmentally benign solvents and catalysts, will also be a key consideration in the development of sustainable synthetic routes. researchgate.net

Identification and Validation of Unexplored Pharmacological Targets

While the pharmacological profile of this compound is not extensively characterized, the broader class of thiazole derivatives has been shown to interact with a variety of biological targets. Future research should aim to identify and validate novel targets for this specific compound and its analogs.

Known Targets of Thiazole Derivatives: Thiazole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov For example, some thiazole derivatives have been identified as selective inhibitors of cyclooxygenase-1 (COX-1). nih.gov Others have shown potential as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These known targets of related compounds represent a logical starting point for investigating the mechanism of action of this compound.

Screening for New Biological Activities: High-throughput screening (HTS) of this compound and a library of its derivatives against a diverse panel of biological targets could uncover previously unknown pharmacological activities. This could include screening against various enzymes, receptors, and ion channels implicated in a range of diseases.

Target Deconvolution for Phenotypic Hits: If derivatives of this compound show interesting phenotypic effects in cell-based assays (e.g., anti-proliferative or anti-inflammatory activity), target deconvolution studies will be crucial to identify the specific molecular targets responsible for these effects. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for this purpose.

Exploration of Antimicrobial Potential: Given that many thiazole derivatives exhibit antimicrobial properties, future studies should investigate the potential of this compound and its analogs against a broad spectrum of pathogenic bacteria and fungi. Molecular docking studies on related compounds suggest potential inhibitory activity against enzymes such as Enoyl ACP reductase, Lipid A, and Pyridoxal kinase. nih.gov

Integration of Advanced Computational Approaches for Accelerated Structure-Based Drug Design

Computational methods are indispensable tools in modern drug discovery and can significantly accelerate the design and optimization of novel this compound derivatives.

Molecular Docking and Virtual Screening: Once a pharmacological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the active site of the target. nih.gov This information can guide the design of new derivatives with improved binding interactions. Virtual screening of large compound libraries can also be employed to identify new thiazole-based scaffolds with the potential to bind to the target of interest.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions and to understand the conformational changes that may occur upon ligand binding.

ADMET Prediction: In silico models for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the early identification of potential liabilities in drug candidates. These computational tools can be used to guide the design of derivatives with more favorable pharmacokinetic and safety profiles.

Exploration of Combination Therapies Involving Thiazole Derivatives

The potential of this compound in combination with other therapeutic agents is a largely unexplored area that holds significant promise. Combination therapies can offer advantages such as synergistic efficacy, reduced doses of individual drugs, and the potential to overcome drug resistance.

Combination with Existing Drugs: Based on the identified pharmacological activity of this compound derivatives, rational combinations with existing drugs can be explored. For example, if a derivative shows anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents or targeted therapies.

Synergistic Antimicrobial Effects: In the context of infectious diseases, combination therapy is a key strategy to combat multidrug-resistant pathogens. Future studies could investigate the synergistic effects of this compound derivatives with known antibiotics or antifungals.

Overcoming Drug Resistance: Thiazole derivatives could potentially be used to overcome resistance to existing therapies. For instance, they might inhibit a pathway that is upregulated in resistant cells or act on a different target to produce a synthetic lethal effect. Preclinical studies in relevant disease models will be essential to validate the efficacy of such combination approaches.

Development of Innovative Analytical and Bioanalytical Techniques for Comprehensive Characterization and Monitoring

The development of robust and sensitive analytical and bioanalytical methods is crucial for the comprehensive characterization of this compound and its derivatives, as well as for monitoring their levels in biological matrices during preclinical and clinical studies.

Advanced Spectroscopic and Chromatographic Methods: While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the structural elucidation of newly synthesized compounds, there is a need for the development of more advanced methods. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) can provide sensitive and specific quantification of the parent compound and its metabolites in complex biological samples. acs.org

Chiral Separation Techniques: If chiral derivatives of this compound are synthesized, the development of stereoselective analytical methods will be essential to separate and quantify the individual enantiomers, as they may exhibit different pharmacological and toxicological properties.

Bioanalytical Method Validation: For pharmacokinetic and metabolism studies, fully validated bioanalytical methods are required. This includes assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability of the analyte in the biological matrix.

Metabolite Identification: In-depth studies to identify the metabolites of this compound are necessary to understand its biotransformation pathways and to assess the potential for the formation of active or toxic metabolites. This can be achieved using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following table provides a summary of potential research directions and the techniques that could be employed:

| Research Area | Key Objectives | Potential Techniques |

| Strategic Synthesis | Design and synthesize novel derivatives with improved properties. | Structure-activity relationship (SAR) studies, bioisosteric replacement, advanced synthetic methodologies (e.g., Mannich reaction, cyclization reactions). |

| Target Identification | Identify and validate new pharmacological targets. | High-throughput screening (HTS), target deconvolution, affinity chromatography, chemical proteomics. |

| Computational Design | Accelerate drug design and optimization. | Molecular docking, virtual screening, QSAR, molecular dynamics (MD) simulations, ADMET prediction. |

| Combination Therapies | Explore synergistic effects with other drugs. | In vitro and in vivo studies in relevant disease models to assess synergy and potential to overcome drug resistance. |

| Analytical Methods | Develop robust methods for characterization and monitoring. | HPLC-HRMS, LC-MS/MS, chiral chromatography, comprehensive bioanalytical method validation. |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-benzoyl-N-methyl-1,3-thiazol-2-amine?

The synthesis typically involves condensation reactions between thiazol-2-amine derivatives and benzoylating agents. For example, analogous compounds like 5-substituted thiazol-2-amines are synthesized via reactions with acyl chlorides under reflux in pyridine or glacial acetic acid. Key steps include:

- Thiazole ring formation : Reacting aniline derivatives with sodium thiocyanate and bromine in glacial acetic acid to generate the thiazole core .

- Acylation : Introducing the benzoyl group using benzoyl chloride under basic conditions (e.g., pyridine) to prevent side reactions .

- Purification : Recrystallization from methanol or ethanol to isolate high-purity products .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on:

- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the amide and thiazole moieties) .

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic signals, such as the N-methyl group (~3.0 ppm) and benzoyl aromatic protons (7.5–8.0 ppm) .

- Infrared spectroscopy : Confirms the presence of C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. What strategies are used to optimize the biological activity of this compound derivatives?

Activity optimization involves:

- Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) on the benzoyl ring to enhance binding affinity to target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism .

- Hydrogen bonding analysis : Designing derivatives that stabilize intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) to improve crystal packing and bioavailability .

- Structure-activity relationship (SAR) studies : Testing analogs with variations in the thiazole ring (e.g., chloro or methyl substituents) to correlate structural features with antimicrobial or antitumor activity .

Q. How can computational methods predict the reactivity and stability of this compound?

Computational approaches include:

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites, aiding in reaction pathway predictions .

- Molecular docking : Simulates interactions with biological targets (e.g., PFOR enzyme) to prioritize derivatives for synthesis .

- Thermodynamic stability analysis : Evaluates Gibbs free energy changes during synthesis to optimize reaction conditions (e.g., solvent choice, temperature) .

Q. What experimental designs address contradictions in reported biological activity data for thiazol-2-amine derivatives?

To resolve discrepancies:

- Standardized assays : Use identical cell lines (e.g., HepG2 for antitumor studies) and protocols (e.g., MTT assay) to ensure reproducibility .

- Control experiments : Include reference compounds (e.g., nitazoxanide for antiparasitic comparisons) and validate purity via HPLC .

- Mechanistic studies : Combine enzyme inhibition assays (e.g., PFOR activity) with transcriptomic profiling to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.